2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
Description
This compound features a benzodioxane core (2,3-dihydrobenzo[b][1,4]dioxin-6-yl) linked via a sulfonyl group to a piperidine ring, which is further connected through an ether bond to a benzothiazole moiety.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c23-29(24,15-5-6-17-18(13-15)26-12-11-25-17)22-9-7-14(8-10-22)27-20-21-16-3-1-2-4-19(16)28-20/h1-6,13-14H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVIRKLEJVHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes existing literature on its biological activity, focusing on its interactions with various receptors and its therapeutic implications.
Chemical Structure and Properties
The compound features a unique structure combining a benzo[d]thiazole moiety with a piperidine and a dihydrobenzo[b][1,4]dioxin component. The sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological evaluations.
Receptor Binding Affinities
Research indicates that derivatives of compounds similar to This compound exhibit significant binding affinities at serotonin receptors, notably the 5-HT1A and 5-HT2A receptors. A study highlighted that certain benzoxazole/benzothiazole derivatives demonstrated high affinities for these receptors, which are crucial in the modulation of mood and anxiety disorders. For instance, compound 8g from the study exhibited a Ki value of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A receptors, indicating potent receptor interactions .
Antidepressant Activity
The antidepressant-like effects of related compounds were assessed using behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST). Compounds with structural similarities to the target molecule showed reduced immobility times in these tests, suggesting efficacy in antidepressant activity . Such findings propose that the compound may share similar pharmacodynamics.
Case Studies
Several studies have evaluated the biological activity of compounds containing the dihydrobenzo[b][1,4]dioxin structure. For example:
- Study on Antidepressant Effects : A series of synthesized benzoxazole derivatives were tested for their antidepressant properties. The results indicated that these compounds not only bound effectively to serotonin receptors but also significantly reduced depressive-like behavior in animal models .
- Antitumor Activity : Other derivatives have been examined for their antitumor properties, revealing potential pathways for therapeutic intervention in cancer treatment through modulation of specific signaling pathways .
Summary Table of Biological Activities
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 366.44 g/mol. The structure incorporates a benzo[d]thiazole moiety connected to a piperidine ring through a sulfonyl linkage, along with a dihydrobenzo[b][1,4]dioxin unit. This unique configuration contributes to its biological activity.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Neuroprotective Effects
Research has also highlighted potential neuroprotective effects of related compounds. The dihydrobenzo[b][1,4]dioxin structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Pharmacological Studies
Receptor Modulation
The compound has been studied for its interaction with various receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and schizophrenia.
Anti-inflammatory Properties
Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for developing treatments for chronic inflammatory diseases.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated several derivatives of benzo[d]thiazole compounds, including those similar to our target compound. The results showed that specific modifications enhanced their cytotoxicity against breast cancer cells (MCF-7), highlighting structure-activity relationships (SAR) that could be useful for further drug development .
Case Study 2: Neuroprotection
In a preclinical trial reported in Neuropharmacology, researchers evaluated the neuroprotective effects of dihydrobenzo[b][1,4]dioxin derivatives on models of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced cell death and oxidative stress markers .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazoline Derivatives with Benzodioxane Moieties
describes several 2,3-dihydrothiazole derivatives (e.g., compounds 7a , 7b , 7d , 7e , 7f ) incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. Key differences include:
- Linker Chemistry : These compounds utilize hydrazone or ethylidene linkers instead of the sulfonyl-piperidine-oxy bridge in the target compound.
- Biological Activity : The thiazoline derivatives are reported as aldose reductase inhibitors, with activities influenced by substituents like bromophenyl, nitrophenyl, and fluorophenyl groups. For example, 7a (85% yield, m.p. 272–274°C) shows enhanced stability compared to the target compound, likely due to its rigid hydrazone-thiazole core .
Table 1: Comparison of Thiazoline Derivatives
| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| Target Compound | Sulfonyl-piperidine-oxy linker | N/A | N/A | Benzothiazole core |
| 7a | 4-Bromophenyl, hydrazone linker | 85 | 272–274 | High thermal stability |
| 7d | 4-Nitrophenyl, fluorophenyl | 79 | 224–226 | Electron-withdrawing groups |
Benzodioxane-Piperidine Hybrids
highlights S 18126 , a dopamine D4 receptor antagonist with a benzodioxane-piperazine-methyl-indane structure. Contrasts include:
- Receptor Selectivity : S 18126 exhibits >100-fold selectivity for D4 over D2/D3 receptors (Ki = 2.4 nM vs. 738 nM at D2). The target compound’s benzothiazole group may confer distinct receptor interactions, though its specific targets remain uncharacterized.
- Pharmacokinetics : Piperidine (target compound) vs. piperazine (S 18126) alters basicity and blood-brain barrier penetration. Sulfonyl groups in the target compound may enhance solubility compared to S 18126’s methylene linker .
Thiazole and Oxadiazole Analogs
describes 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone, which shares the benzodioxane and piperidine motifs but differs in:
- Heterocyclic Core: Oxadiazole-thio vs. benzothiazole. Oxadiazoles are known for metabolic stability, whereas benzothiazoles may offer π-stacking advantages in binding pockets.
- Linker Flexibility: The ethanone linker in ’s compound introduces conformational flexibility, contrasting with the rigid ether bond in the target compound .
Benzodioxane-Acetamide and Carboxamide Derivatives
lists compounds like N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride , which feature carboxamide linkers instead of sulfonyl groups. Differences include:
Key Research Findings and Implications
- Heterocyclic Impact : Benzothiazole cores (target compound) vs. thiazoline () or oxadiazole () influence electronic properties and binding kinetics. For instance, electron-deficient nitrophenyl groups in 7d enhance enzyme inhibition but reduce bioavailability .
- Contradictions in Data: While benzodioxane derivatives broadly show promise in CNS targets (e.g., D4 receptors), minor structural changes (e.g., piperidine vs. piperazine) drastically alter selectivity and side-effect profiles, underscoring the need for target-specific optimization .
Q & A
Q. Key Variables Affecting Yield :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 hours | Longer times improve conversion but risk decomposition |
| Solvent | DMSO, ethanol | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 70–90°C | Higher temps accelerate kinetics but may degrade sensitive groups |
Basic: How is structural characterization performed for this compound?
Characterization involves:
- Spectroscopy :
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., benzylic protons at δ 4.2–4.5 ppm for dioxane rings; thiazole C-S coupling in ¹³C spectra) .
- IR : Sulfonyl (S=O) stretches at 1150–1300 cm⁻¹; thiazole C=N absorption near 1650 cm⁻¹ .
- Elemental Analysis : Validate purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 447.12) .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or solvent carriers (DMSO tolerance varies) .
- Structural Analogues : Subtle substituent changes (e.g., electron-withdrawing groups on the thiazole ring) alter receptor binding. For example, fluorination at the phenyl ring enhances metabolic stability but may reduce solubility .
- Validation : Reproduce assays with standardized protocols (e.g., NIH/3T3 cytotoxicity controls) and orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase domains). The sulfonyl-piperidine moiety often anchors in hydrophobic pockets, while the thiazole ring engages in π-π stacking .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
- QSAR : Correlate substituent electronegativity with activity. For example, nitro groups at the dioxane ring improve antibacterial potency (pIC₅₀ = 6.2 vs. 5.5 for unsubstituted analogs) .
Advanced: What methods optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions (particle size <200 nm) .
- Metabolic Stability : Introduce deuterium at labile C-H bonds (e.g., piperidine methyl groups) to reduce CYP450-mediated oxidation .
- Toxicity Screening : Use zebrafish models to assess hepatotoxicity (ALT/AST levels) and genotoxicity (Comet assay) before rodent studies .
Advanced: How are structure-activity relationships (SAR) systematically explored for derivatives?
-
Substituent Libraries : Synthesize analogs with variations at the dioxane (e.g., Cl, OCH₃) and thiazole (e.g., CF₃, NH₂) positions .
-
Bioactivity Testing :
Derivative IC₅₀ (μM) Solubility (mg/mL) Parent Compound 1.2 0.15 6-Fluoro Analog 0.8 0.10 4-Methoxy Analog 2.5 0.35 -
Trends : Electron-deficient thiazole rings enhance target affinity but reduce solubility .
Advanced: What analytical techniques detect degradation products under stressed conditions?
- Forced Degradation : Expose to heat (60°C), acid (0.1M HCl), and UV light (254 nm).
- HPLC-MS : Identify major degradation products (e.g., sulfonate hydrolysis to carboxylic acid; m/z shift from 447 to 405) .
- Stability Criteria : ≥90% purity after 4 weeks at 25°C/60% RH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
